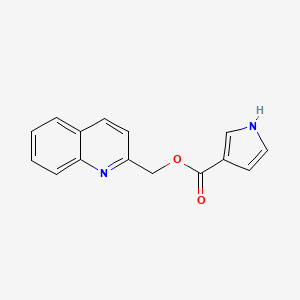
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H8BrNO. It is a derivative of naphthalene, characterized by the presence of a bromine atom, a carbonitrile group, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Métodos De Preparación
The synthesis of 4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism by which 4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and carbonitrile group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can be compared with similar compounds such as:
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carbonitrile group.
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Another derivative with a different substitution pattern.
N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide: Contains an acetamide group instead of a carbonitrile group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propiedades
Fórmula molecular |
C11H8BrNO |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
4-bromo-8-oxo-6,7-dihydro-5H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H8BrNO/c12-9-5-4-7(6-13)11-8(9)2-1-3-10(11)14/h4-5H,1-3H2 |
Clave InChI |
MNKRYLXSUFWKHA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C(=O)C1)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


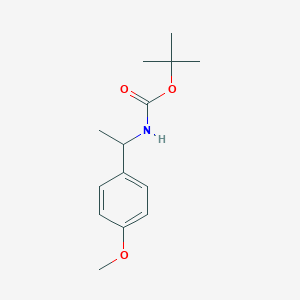


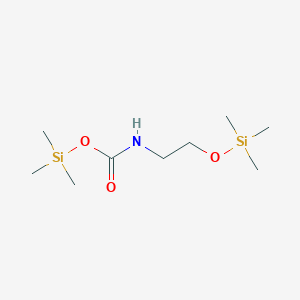
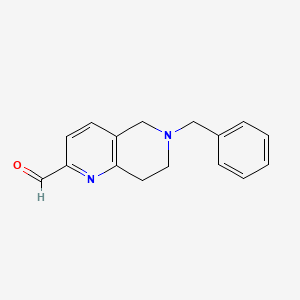
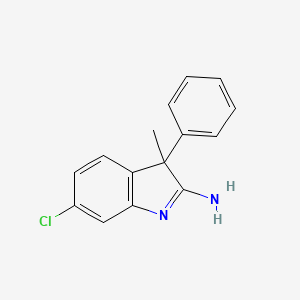
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)



![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)

